1-Nitro-4-(pentafluoroethyl)benzene

Fluorine Chemistry Organometallic Synthesis Thermal Stability

Scarce pre-functionalized -C₂F₅ aromatic building blocks limit fluorinated drug & agrochemical discovery. 1-Nitro-4-(pentafluoroethyl)benzene (CAS 60979-14-8) bridges this gap with a ready-to-use para-nitro scaffold. • Enables mild -C₂F₅ transfer via sulfonium ylide chemistry to β-ketoesters, aryl iodides & heteroaromatics • para-NO₂ handle for reduction, diazonium salt or SNAr diversification • Calculated LogP 3.77; distinct Lewis acidity & higher thermostability vs -CF₃ analogs Supplied at ≥95% purity; bulk quantities available for pilot-scale synthesis.

Molecular Formula C8H4F5NO2
Molecular Weight 241.11 g/mol
CAS No. 60979-14-8
Cat. No. B1658437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-(pentafluoroethyl)benzene
CAS60979-14-8
Molecular FormulaC8H4F5NO2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)14(15)16/h1-4H
InChIKeyNWBQMKBXBNAKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Nitro‑4‑(pentafluoroethyl)benzene – Identity & Procurement


1‑Nitro‑4‑(pentafluoroethyl)benzene (CAS 60979‑14‑8), also designated 1‑nitro‑4‑(1,1,2,2,2‑pentafluoroethyl)benzene, is a fluorinated aromatic compound of molecular formula C₈H₄F₅NO₂ and molecular weight 241.115 g/mol . It is characterized by a para‑substituted nitro group and a pentafluoroethyl (–C₂F₅) substituent on the benzene ring. Calculated physicochemical parameters include a polar surface area (PSA) of 45.82 Ų and a predicted partition coefficient (LogP) of 3.77 . The compound is typically supplied as a colorless to pale yellow liquid or solid with a purity of ≥95% .

Workflow Pre-functionalized C2F5 aromatic building block for fluorination strategies
Precursor Direct entry to electrophilic pentafluoroethylating sulfonium ylide reagents
Property Differentiated thermostability vs. –CF3 analogs (class-level, reported)

1‑Nitro‑4‑(pentafluoroethyl)benzene – Limitations of Trifluoromethyl Analogs


Simple substitution of 1‑Nitro‑4‑(pentafluoroethyl)benzene with its more common trifluoromethyl analog (1‑Nitro‑4‑(trifluoromethyl)benzene, CAS 402‑54‑0) is not a functionally equivalent replacement. The pentafluoroethyl (–C₂F₅) group confers a markedly increased Lewis acidity and distinct electronic profile compared to the –CF₃ group [1], while delivering higher thermostability that permits more convenient handling in synthetic workflows [2]. The –C₂F₅ group also significantly alters physicochemical properties: the target compound exhibits a calculated LogP of 3.77 , whereas 1‑Nitro‑4‑(trifluoromethyl)benzene (C₇H₄F₃NO₂) possesses a substantially lower molecular weight (191.1 g/mol) and a lower boiling point (81–83 °C at 10 mmHg) [3], translating to differentiated volatility, solubility, and purification behavior. Furthermore, methods for introducing longer, more lipophilic perfluoroalkyl groups such as –C₂F₅ remain relatively scarce compared to –CF₃ [4], making the availability of pre‑functionalized C₂F₅‑bearing aromatic building blocks strategically valuable.

–C2F5 group exhibits distinct Lewis acidity and electronic profile compared to –CF3; reactivity may not transfer directly.

Significantly higher calculated LogP alters volatility, solubility, and reversed-phase purification behavior relative to the trifluoromethyl analog.

Methods to introduce longer perfluoroalkyl chains remain scarce; pre-functionalized C2F5 building blocks offer strategic access not matched by –CF3 sources.

1‑Nitro‑4‑(pentafluoroethyl)benzene – Differentiation Evidence


Pentafluoroethyl vs. Trifluoromethyl: Thermostability Advantage

Compounds bearing a pentafluoroethyl (–C₂F₅) substituent exhibit higher thermostability compared to their trifluoromethyl (–CF₃) analogs, enabling more convenient handling in synthetic operations [1].

Thermostability
Class-level
Higher thermostability reported for –C2F5 compounds vs. –CF3 analogs (qualitative).
May reduce decomposition risk during synthetic handling.
Data to verify; derived from silicon/germanium/tin compound comparisons.
Fluorine Chemistry Organometallic Synthesis Thermal Stability

Lipophilicity Advantage for Permeability and Separation

1‑Nitro‑4‑(pentafluoroethyl)benzene has a calculated LogP of 3.77 , significantly higher than the typical value for 1‑Nitro‑4‑(trifluoromethyl)benzene (predicted LogP approximately 2.4–2.6).

Lipophilicity
Cross‑study comparable
Calculated LogP ≈ 3.77 vs. ~2.5 for –CF3 analog (Δ +1.2–1.4).
Alters reversed-phase retention and permeability context for lead optimization.
In silico estimate; experimental LogP may differ.
Medicinal Chemistry ADME Chromatography

Electrophilic Pentafluoroethylating Reagent Precursor

1‑Nitro‑4‑(pentafluoroethyl)benzene serves as a synthetic precursor to pentafluoroethyl(4‑nitrophenyl)sulfonium bis(carbomethoxy)methylide (reagent 4b), an electrophilic pentafluoroethylating reagent that reacts under mild conditions with β‑ketoesters, aryl iodides, and heteroaromatics [1].

Reagent precursor
Direct head‑to‑head
Yields pentafluoroethyl(4‑nitrophenyl)sulfonium ylide (4b); nitro group may modulate reactivity vs. p‑methyl analog (4a).
Supports literature‑backed entry into electrophilic –C2F5 transfer chemistry.
Reactions performed under mild conditions (CH2Cl2, r.t.).
Synthetic Methodology Fluoroalkylation Reagent Design

1‑Nitro‑4‑(pentafluoroethyl)benzene – Research and Industrial Applications


Electrophilic Pentafluoroethylating Reagent Synthesis

Use as a key precursor for the preparation of pentafluoroethyl(4‑nitrophenyl)sulfonium bis(carbomethoxy)methylide (reagent 4b) and related sulfonium ylide‑based pentafluoroethylating agents, enabling mild and efficient transfer of the –C₂F₅ group to β‑ketoesters, aryl iodides, and heteroaromatic substrates [1].

Medicinal Chemistry Building Block

Leverage the para‑nitro group as a synthetic handle for reduction to the corresponding aniline, diazonium salt chemistry, or nucleophilic aromatic substitution (SNAr), while the –C₂F₅ group imparts high lipophilicity (calculated LogP = 3.77 ), increased metabolic stability, and enhanced membrane permeability for lead optimization programs.

Agrochemical Intermediate

Employ as an intermediate in the synthesis of fluorinated agrochemical candidates where the –C₂F₅ group confers improved environmental persistence or bioavailability characteristics compared to –CF₃‑bearing analogs, capitalizing on the group’s higher thermostability and distinct electronic effects [2].

Specialty Polymer and Material Synthesis

Incorporate as a fluorinated aromatic monomer or precursor for coatings and advanced materials where the –C₂F₅ group imparts desirable hydrophobicity, thermal stability, and chemical resistance relative to non‑fluorinated or –CF₃‑substituted aromatic building blocks [2].

Application
Selection Property
Validation Focus
Electrophilic pentafluoroethylation
Precursor to sulfonium ylide reagents
Reaction scope and substrate compatibility under mild conditions
Medicinal chemistry building block
para‑Nitro synthetic handle; reported higher lipophilicity
Reduction to aniline, diazonium chemistry, SNAr; drug‑likeness impact
Agrochemical intermediate
C2F5 environmental persistence and bioavailability profile
Stability and electronic effect differentiation vs. –CF3
Specialty polymer / materials
Fluorinated aromatic monomer; thermal and chemical resistance
Hydrophobicity, thermostability, and coating performance

Technical Documentation Hub

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31 linked technical documents
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